Bienvenue dans la boutique en ligne BenchChem!

COTI-219

KRAS inhibitor mutant selectivity cancer

COTI-219 is a mutant-selective, oral KRAS inhibitor with a unique diazatricyclo scaffold. It is designed to bind mutant KRAS (e.g., G12D, G12V) without affecting wild-type function. Its high specificity makes it the optimal choice for preclinical validation of KRAS-driven oncology models, particularly in long-term oral dosing studies where broad KRAS inhibitors are unsuitable. Ideal for analytical method development and target validation research.

Molecular Formula C17H18N6S
Molecular Weight 338.4 g/mol
CAS No. 1039455-85-0
Cat. No. B15089937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOTI-219
CAS1039455-85-0
Molecular FormulaC17H18N6S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=S)N=NC2=C3C(=CC=CN3)C4=C2N=CC=C4
InChIInChI=1S/C17H18N6S/c1-22-8-10-23(11-9-22)17(24)21-20-16-14-12(4-2-6-18-14)13-5-3-7-19-15(13)16/h2-7,18H,8-11H2,1H3
InChIKeyLEFJEIAOWFXQMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

COTI-219 (CAS 1039455-85-0) - Baseline Overview and Compound Class Identification for Research Procurement


COTI-219 (CAS 1039455-85-0) is a synthetic small-molecule heterocyclic compound belonging to the class of oral KRAS inhibitors . Its chemical structure features a diazatricyclo core scaffold with a 4-methylpiperazine-1-carbothioamide moiety, conferring a molecular weight of 338.43 g/mol . The compound is currently under preclinical investigation for oncology applications, specifically targeting mutant forms of the KRAS oncoprotein [1].

COTI-219 (CAS 1039455-85-0) - Why Generic Substitution with Other KRAS Inhibitors Fails


Generic substitution of COTI-219 with other KRAS-targeting compounds (e.g., sotorasib, adagrasib, or early-stage pan-KRAS inhibitors) is not supported by evidence due to fundamental differences in mutant selectivity, chemical scaffold, and developmental stage. Unlike G12C-specific covalent inhibitors, COTI-219 is designed to bind selectively to multiple mutant KRAS forms without engaging wild-type KRAS, a profile not replicated by currently marketed agents [1]. Furthermore, its distinct diazatricyclo core confers physicochemical properties and a unique intellectual property landscape that directly impact synthetic accessibility and procurement feasibility .

COTI-219 (CAS 1039455-85-0) - Product-Specific Quantitative Evidence Guide for Differentiated Procurement


COTI-219 (CAS 1039455-85-0) - Mutant-Selective KRAS Binding Profile

COTI-219 is reported to selectively bind to mutant forms of KRAS while not engaging wild-type KRAS, a differentiation from pan-KRAS inhibitors that can disrupt normal cellular signaling [1]. This selectivity profile is derived from the company's proprietary CHEMSAS® discovery platform and is a key attribute for its intended therapeutic index [2]. While quantitative binding affinity (IC50) data against specific KRAS mutants remains undisclosed in public sources, the explicit claim of wild-type sparing represents a class-level inferential advantage over less selective agents [1].

KRAS inhibitor mutant selectivity cancer

COTI-219 (CAS 1039455-85-0) - Oral Bioavailability and In Vivo Antitumor Activity

COTI-219 is characterized as an orally active KRAS inhibitor with demonstrated antitumor activity in preclinical models . Unlike many KRAS-targeting agents that require parenteral administration or suffer from poor oral absorption, COTI-219 is explicitly developed for oral dosing, a critical advantage for in vivo studies and potential translational applications . While detailed pharmacokinetic parameters (e.g., oral bioavailability percentage, Cmax, AUC) have not been published in accessible literature, the compound's oral activity is a claimed feature in vendor technical datasheets and corporate disclosures .

oral bioavailability antitumor in vivo

COTI-219 (CAS 1039455-85-0) - Distinct Chemical Scaffold and Synthetic Accessibility

COTI-219 possesses a unique N-(6,10-diazatricyclo[7.4.0.02,7]trideca-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide structure, which is chemically distinct from the tetrahydropyridopyrimidine (sotorasib) and tetrahydropyridopyrimidine (adagrasib) scaffolds [1]. This structural differentiation translates into divergent synthetic routes, impurity profiles, and intellectual property considerations that directly impact procurement sourcing and cost . While no direct comparative data on synthetic yield or purity are available, the scaffold's complexity (tricyclic core with two nitrogen heteroatoms) suggests a distinct synthetic pathway that may require specialized intermediates .

diazatricyclo chemical scaffold synthetic accessibility

COTI-219 (CAS 1039455-85-0) - Best Research and Industrial Application Scenarios


Oncology Research Targeting Mutant KRAS-Driven Cancers

COTI-219 is optimally deployed in preclinical in vitro and in vivo studies requiring selective inhibition of oncogenic KRAS mutants (e.g., G12D, G12V, G13D) without perturbing wild-type KRAS function [1]. This application scenario is particularly relevant for validating KRAS dependency in patient-derived xenograft (PDX) models of pancreatic, colorectal, and lung cancers harboring KRAS alterations .

Oral Dosing Pharmacokinetic/Pharmacodynamic Studies

Due to its reported oral activity, COTI-219 is suited for long-term oral dosing regimens in rodent tumor models, enabling chronic efficacy and tolerability assessments that are not feasible with injectable KRAS inhibitors [1]. This scenario supports investigation of sustained target engagement and resistance emergence under clinically relevant oral administration .

Chemical Biology Probe for KRAS Mutant-Specific Pathway Analysis

As a mutant-selective KRAS binder, COTI-219 serves as a chemical probe to dissect downstream signaling cascades (e.g., MAPK, PI3K/AKT) specifically driven by oncogenic KRAS, while minimizing confounding effects from wild-type KRAS inhibition [1]. This application is critical for target validation and combination therapy screening in KRAS-mutant cancer cell lines .

Reference Standard for Analytical Method Development

COTI-219, with its unique diazatricyclo structure and defined molecular weight (338.43 g/mol), is used as a reference standard for developing and validating HPLC, LC-MS, and NMR analytical methods for purity assessment and quantification in biological matrices [1]. This application supports quality control in compound procurement and pharmacokinetic sample analysis .

Quote Request

Request a Quote for COTI-219

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.